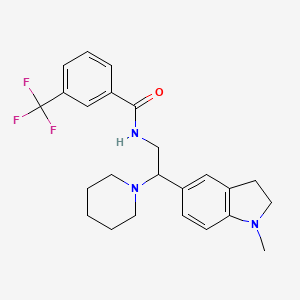
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C24H28F3N3O and its molecular weight is 431.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Indole derivatives can affect a wide range of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of action
The molecular and cellular effects of indole derivatives can vary widely depending on their specific targets and mode of action. For example, some indole derivatives have been found to have antiviral activity, inhibiting the replication of certain viruses .
生物活性
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
- Molecular Formula : C25H32N4O2
- Molecular Weight : 452.62 g/mol
The structure features an indoline moiety linked to a piperidine ring and a trifluoromethyl-substituted benzamide, which may influence its interactions with biological targets.
1. Pharmacological Potential
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, particularly in neuropharmacology and cancer research. The indole structure is known for its role in serotonin receptor modulation, while the piperidine component may enhance interactions with various biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The indoline structure suggests potential interactions with serotonin receptors, which are critical in mood regulation and anxiety disorders.
- Enzyme Inhibition : Preliminary studies suggest that the compound could act as an inhibitor of certain enzymes involved in neurological disorders, enhancing its therapeutic potential.
1. Antiviral Activity
A study on structurally related compounds demonstrated significant antiviral activity against influenza A viruses. For instance, a related compound displayed an EC50 value of 3.04 μM against H5N1 pseudovirus, indicating that modifications in the piperidine and amide regions can significantly affect antiviral potency .
2. Neuropharmacological Effects
Research has indicated that compounds similar to this compound exhibit neuropharmacological effects. For example, one study highlighted a related benzamide's antidepressant-like effects in mouse models, suggesting that modifications in the chemical structure can lead to varying pharmacological profiles .
Summary of Biological Activities
特性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O/c1-29-13-10-18-14-17(8-9-21(18)29)22(30-11-3-2-4-12-30)16-28-23(31)19-6-5-7-20(15-19)24(25,26)27/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLVFOMFPHRELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














